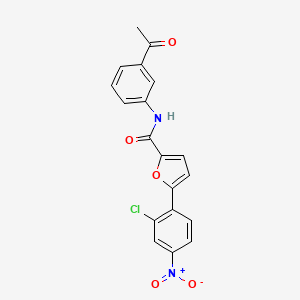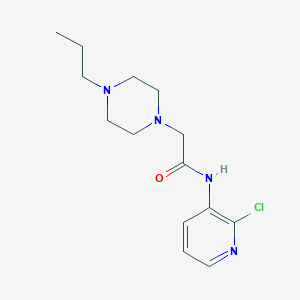![molecular formula C24H28FN3OS B4630468 2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)
2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, optimizing technological parameters such as raw material ratios, reaction time, and temperature. For example, the preparation of a structurally similar compound involved reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under specific conditions to achieve an 88.5% yield. The structure of the synthesized compound was confirmed through various analytical methods, indicating the critical nature of precise conditions in the synthesis process of such complex molecules (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of closely related compounds has been extensively studied using techniques like X-ray crystallography, density functional theory (DFT), and Hartree-Fock (HF) methods. These studies provide insights into the conformational stability, vibrational frequencies, and the impact of atmospheric pressure plasma treatment on molecular structures. For example, research on a similar compound elucidated its structure and the changes induced by plasma treatment, showcasing the importance of understanding molecular conformations and stability (M. Tanişli, E. Taşal, N. Şahin, & Çetin Arslan, 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such molecules can be influenced by their structural components, as seen in the synthesis and characterization of derivatives and their reactions with ethanol. For instance, derivatives of 1,2,5-thiadiazole react with ethanol, adding to one of their C=N double bonds, indicating specific reactivity patterns related to their chemical structure (J. Caram, M. Mirífico, S. L. Aimone, & E. Vasini, 1996).
Physical Properties Analysis
The physical properties of compounds like "2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol" are closely linked to their molecular structure. These properties, including solubility, melting point, and crystalline structure, are crucial for their handling and potential applications in scientific research. While specific details on this compound are not provided, studies on similar molecules emphasize the significance of structural details in determining physical properties.
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, are essential for understanding the versatility and applicability of these compounds in research. The synthesis and reactivity of related molecules, such as those involving piperazine derivatives, highlight the complex interplay between structure and chemical behavior, which is vital for designing compounds with desired chemical properties (E. Palaska, S. Ünlü, H. Erdoğan, C. Şafak, B. Gumusel, & R. Sunal, 1993).
Aplicaciones Científicas De Investigación
Efficient Synthesis and Potential Applications
An efficient synthesis of a compound structurally similar to the one , which acts as a potent PPARpan agonist, has been described. The synthesis involves a highly regioselective carbon-sulfur bond formation and introduces an efficient method for incorporating isobutyric acid fragments, suggesting potential applications in the development of new therapeutics (Guo et al., 2006).
Antifungal Compound and Solubility Studies
Research on a novel potential antifungal compound reveals insights into its solubility thermodynamics and partitioning processes in biologically relevant solvents. This study provides a foundation for understanding the physicochemical properties of new therapeutic agents, which could guide the development of formulations with better bioavailability (Volkova et al., 2020).
Synthesis for Medicinal Chemistry
A detailed study on the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol presents the optimization of technological parameters, which is crucial for the production of high-purity compounds for medicinal chemistry applications (Wang Jin-peng, 2013).
Molecular Aggregation Studies
Investigations into the molecular aggregation of compounds with similar structural features in organic solvents have been conducted. These studies contribute to our understanding of how molecular structure affects aggregation behavior, which is relevant for the design of new materials and drugs with specific optical properties (Matwijczuk et al., 2016).
Propiedades
IUPAC Name |
2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3OS/c25-21-8-6-20(7-9-21)23-18-30-24(26-23)17-27-13-14-28(22(16-27)11-15-29)12-10-19-4-2-1-3-5-19/h1-9,18,22,29H,10-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLXGJPWWXCULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NC(=CS2)C3=CC=C(C=C3)F)CCO)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4630386.png)
![4-{4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4630391.png)

![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)
![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)

![3-[(dimethylamino)sulfonyl]-N-(3-iodophenyl)benzamide](/img/structure/B4630427.png)
![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)
![2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4630440.png)
![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4630484.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)